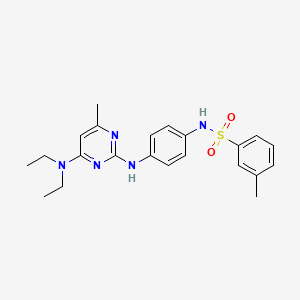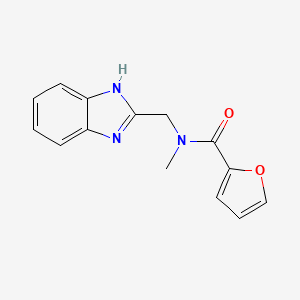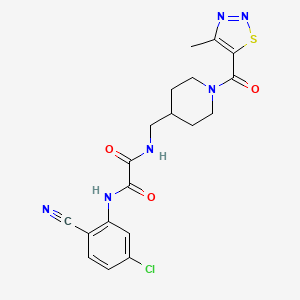![molecular formula C18H22N4O B2993608 1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895020-93-6](/img/structure/B2993608.png)
1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the pyrazolopyrimidinone class
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the core pyrazolopyrimidinone structure The initial step often includes the condensation of appropriate precursors, such as aminopyrazoles and β-keto esters, under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can be used to introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines can be introduced using reagents such as thionyl chloride (SOCl2) and sodium cyanide (NaCN).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one has found applications in various scientific research areas:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound's derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry: Its unique chemical structure makes it suitable for use in materials science and as a chemical intermediate in industrial processes.
Mecanismo De Acción
The mechanism by which 1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolopyrimidinones: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Phenyl-substituted pyrazolopyrimidinones: Compounds with different phenyl substituents can exhibit distinct biological activities and chemical reactivity.
Uniqueness: The uniqueness of this compound lies in its specific combination of substituents, which can impart unique chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-12(2)8-9-21-11-19-17-15(18(21)23)10-20-22(17)16-7-5-6-13(3)14(16)4/h5-7,10-12H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGQOYVKMRPNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2993525.png)







![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride](/img/structure/B2993538.png)
![N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester](/img/structure/B2993540.png)



![2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2993548.png)
